2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500316
InChI: InChI=1S/C8H4BrClN2O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H
SMILES:
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17500316

Molecular Formula: C8H4BrClN2O

Molecular Weight: 259.49 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
IUPAC Name 2-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C8H4BrClN2O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H
Standard InChI Key YSCJDGBELAIESD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)C2=NN=CO2

Introduction

Synthetic Methodologies and Optimization

Friedel-Crafts Acylation and Cyclocondensation

The synthesis of 2-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazole derivatives follows a multi-step protocol involving Friedel-Crafts acylation and cyclocondensation reactions. As detailed in Husain and Ajmal (2009), the precursor 3-(4-bromobenzoyl)propionic acid is synthesized by reacting succinic anhydride with bromobenzene in the presence of anhydrous aluminum chloride . This intermediate is then condensed with aryl acid hydrazides under refluxing phosphorous oxychloride (POCl₃), facilitating cyclodehydration to form the oxadiazole ring .

Reaction Scheme:

  • Succinic anhydride + Bromobenzene → 3-(4-Bromobenzoyl)propionic acid

    • Catalyst: AlCl₃, reflux in bromobenzene.

    • Purification: Steam distillation, NaOH/HCl precipitation.

  • 3-(4-Bromobenzoyl)propionic acid + Aryl acid hydrazide → 1,3,4-Oxadiazole derivatives

    • Conditions: POCl₃, 5-hour reflux.

    • Yield: 54–66% after crystallization from methanol .

Structural Modifications and Analog Synthesis

Variants of the target compound are synthesized by substituting the aryl acid hydrazide component. For example, using 4-chlorophenylhydrazide yields 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (Compound 4c in the source study), which shares structural similarities with the queried compound . These modifications enable systematic exploration of structure-activity relationships (SAR).

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

IR spectra of 1,3,4-oxadiazole derivatives exhibit characteristic absorption bands:

  • C=O stretch: 1725–1746 cm⁻¹ (ketonic carbonyl from the propanone moiety).

  • C=N stretch: 1645–1660 cm⁻¹ (oxadiazole ring).

  • C–H aromatic stretches: 2933–2960 cm⁻¹ .

For the 4-chlorophenyl-substituted analog (Compound 4c), prominent peaks at 1730 cm⁻¹ (C=O) and 1654 cm⁻¹ (C=N) confirm cyclization .

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR data for Compound 4c reveal:

  • δ 2.57 and 3.53 ppm: Triplets for the –CH₂–CH₂– group adjacent to the ketone.

  • δ 7.32–7.84 ppm: Multiplet signals for aromatic protons of the 4-chlorophenyl and 4-bromophenyl groups .

Mass Spectrometry

Mass spectra show molecular ion peaks consistent with the theoretical molecular weight. For Compound 4c:

  • m/z 391 [M⁺]: Corresponds to C₁₇H₁₂ClBrN₂O₂.

  • Fragmentation patterns include loss of CO (m/z 184) and acylium ions (m/z 156) .

Pharmacological Evaluation

Anti-Inflammatory Activity

Compound 4c demonstrated 59.5% inhibition in carrageenan-induced rat paw edema at 20 mg/kg, comparable to indomethacin (64.3%) . The anti-inflammatory mechanism likely involves cyclooxygenase (COX) inhibition, though selectivity for COX-2 over COX-1 remains unconfirmed.

Table 1: Anti-Inflammatory and Analgesic Activities

CompoundAnti-Inflammatory Inhibition (%)Analgesic Protection (%)Ulcerogenic Index
4c59.5 ± 3.7966.2 ± 1.860.75 ± 0.11
Indomethacin64.3 ± 4.121.92 ± 0.24

Analgesic Activity

In the acetic acid-induced writhing model, Compound 4c provided 66.2% protection at 25 mg/kg, surpassing acetylsalicylic acid (63.2%) . This suggests dual COX/LOX inhibition or TRPV1 receptor modulation.

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, Compound 4c showed MIC values of 25 mg/mL and 50 mg/mL, respectively . The electron-withdrawing halogens likely enhance membrane disruption or enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning: Ortho-bromo and para-chloro substituents optimize steric bulk and electronic effects, enhancing COX-2 affinity.

  • Oxadiazole Ring: The 1,3,4-oxadiazole nucleus increases metabolic stability compared to 1,2,4-isomers.

  • Ketone Moiety: The propan-3-one linker may facilitate hydrogen bonding with catalytic serine residues in COX enzymes .

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